Felvizumab
Description
Significance of RSV as a Global Respiratory Pathogen in Pre-clinical Contexts
Respiratory Syncytial Virus (RSV) is a pervasive and highly contagious virus that represents a significant cause of acute respiratory illness, particularly in young children and older adults. mdpi.com Globally, it is the foremost cause of lower respiratory tract infections in children under five years of age. mdpi.comcusabio.com The virus's impact necessitates extensive pre-clinical research to understand its disease mechanisms and to develop effective preventative and therapeutic agents.
In pre-clinical studies, various animal models are employed to investigate RSV pathogenesis. The cotton rat is a frequently used model because it supports RSV replication and develops lung pathology that mimics aspects of human disease. encyclopedia.pubnih.gov Lambs and guinea pigs are also utilized, developing symptoms like bronchitis, bronchiolitis, and damage to airway epithelial cells after infection. mdpi.com These models are crucial for evaluating the efficacy of vaccine candidates and antiviral therapies. mdpi.com Research in these contexts has shown that RSV infection leads to the replication of the virus primarily in the ciliated epithelial cells of the airway. mdpi.comasm.org This replication triggers an inflammatory response, characterized by the infiltration of immune cells, which contributes to airway obstruction and the clinical signs of disease. mdpi.commdpi.com The severity of the disease in these models is often linked to factors such as viral load and the host's immune response. mdpi.com
Overview of RSV Virion Structure and Key Glycoproteins (F and G) Relevant to Antibody Targeting
RSV is an enveloped virus with a single-stranded, negative-sense RNA genome. cusabio.comwikipedia.org The virion structure can be spherical or filamentous and is composed of a viral envelope surrounding an internal ribonucleoprotein complex. cusabio.compnas.org Embedded within the lipid envelope are three key transmembrane proteins: the fusion (F) glycoprotein (B1211001), the attachment (G) glycoprotein, and the small hydrophobic (SH) protein. cusabio.combiorxiv.org
The F and G glycoproteins are the primary targets for neutralizing antibodies and are central to the virus's ability to infect host cells. nih.govplos.org
Fusion (F) Glycoprotein: The F protein is a type I fusion protein essential for the virus's entry into host cells. biorxiv.orggenemedi.net It mediates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cell's cytoplasm. cusabio.comnih.gov The F protein exists in two main conformations: a metastable prefusion state and a highly stable postfusion state. encyclopedia.pub Because of its critical role in infection and its relatively conserved structure among different RSV strains, the F protein is a major target for the development of antiviral drugs and neutralizing monoclonal antibodies. nih.govnih.gov
Attachment (G) Glycoprotein: The G protein is responsible for attaching the virus to host cells, although it is not considered essential for infection in all cell lines. cusabio.combiorxiv.org It is a heavily glycosylated protein that can bind to receptors on the surface of airway epithelial cells. plos.org While also a target for the immune response, the G protein is more variable than the F protein. plos.org
The coordinated action of these glycoproteins facilitates the initial stages of RSV infection. nih.gov
Principles of Passive Immunization Strategies for Viral Infections
Passive immunization is a method of providing immediate, temporary protection against an infectious agent by administering pre-formed antibodies. viamedica.pl This strategy differs from active vaccination, which stimulates the recipient's own immune system to produce a long-lasting response. Passive immunity can be acquired naturally, such as the transfer of maternal IgG antibodies across the placenta to a fetus, or artificially through the administration of antibody-containing preparations. viamedica.plresearchgate.net
The core principle of passive immunization is to deliver specific antibodies that can neutralize a pathogen before it can cause disease or to lessen the severity of an existing infection. viamedica.pl This approach is particularly valuable for:
Individuals with compromised immune systems who cannot mount an effective immune response. nih.gov
Providing protection to vulnerable populations, such as infants, who may not have a fully developed immune system. nih.govfrontiersin.org
Offering post-exposure prophylaxis to individuals who have been exposed to an infectious agent. frontiersin.org
Monoclonal antibodies (mAbs) are a key component of modern artificial passive immunization. nih.gov These are laboratory-produced molecules engineered to serve as substitute antibodies that can restore, enhance, or mimic the immune system's attack on pathogens. nih.gov
Historical Context of Antiviral Monoclonal Antibody Development
The foundation for monoclonal antibody technology was laid in 1975 by Georges Köhler and César Milstein, who developed the hybridoma technique to produce large quantities of identical antibodies. preprints.org This breakthrough revolutionized immunology and opened the door for the therapeutic application of antibodies. The first therapeutic monoclonal antibody, muromonab-CD3, was approved by the U.S. Food and Drug Administration (FDA) in 1986 for the prevention of kidney transplant rejection. nih.govpreprints.org
Early monoclonal antibodies were of murine (mouse) origin, which often triggered an immune response in humans, limiting their efficacy. mdpi.com This led to the development of chimeric and humanized antibodies, where parts of the mouse antibody are replaced with human components to reduce immunogenicity. mdpi.com Felvizumab is an example of such a humanized monoclonal antibody. encyclopedia.pubspringer.com
The development of antiviral mAbs has provided a new class of therapeutics against various viral diseases. nih.gov Palivizumab, approved in 1998, was the first monoclonal antibody authorized for the prevention of an infectious disease, specifically severe RSV disease in high-risk infants. nih.govpensoft.net The success of palivizumab spurred further research into more potent and long-acting antibodies, targeting key viral proteins like the RSV F protein. encyclopedia.pubnih.gov
This compound: Pre-clinical and Comparative Data
This compound (RSHZ19) is a humanized monoclonal antibody developed to target the F protein of RSV. nih.govspringer.com It was investigated for the prevention of RSV infection but was ultimately discontinued (B1498344) after clinical trials showed it lacked significant efficacy compared to another antibody, palivizumab. encyclopedia.pubnih.gov Comparative studies revealed key differences in their biological activity.
| Parameter | This compound | Palivizumab | Reference |
| Target | RSV Fusion (F) Protein | RSV Fusion (F) Protein | nih.govnih.gov |
| Antibody Type | Humanized Monoclonal Antibody | Humanized Monoclonal Antibody | nih.govnih.gov |
| Antigen Binding & Neutralization | Less effective | 4 to 5-fold more effective than this compound | encyclopedia.pubnih.gov |
| Fusion Inhibition | Less effective | 4 to 5-fold more effective than this compound | encyclopedia.pubnih.gov |
| In Vivo Efficacy (Cotton Rat Model) | Required 2 to 4-fold higher doses for similar protection | More potent at lower doses | encyclopedia.pubnih.gov |
| Development Status | Discontinued | Approved for prophylactic use | springer.compensoft.net |
The table below shows the concentration of different antibodies required for 50% inhibition of RSV in vitro, highlighting the higher potency of palivizumab.
| Compound | 50% Inhibitory Concentration (µg/mL) | Reference |
| This compound | 0.95 | nih.gov |
| Palivizumab | 0.23 | nih.gov |
| RSV-IGIV (Polyclonal) | 9.26 | nih.gov |
Properties
CAS No. |
167747-20-8 |
|---|---|
Molecular Formula |
C12H8O3S |
Origin of Product |
United States |
Origin and Engineering of Felvizumab As a Humanized Monoclonal Antibody
Discovery of the Murine RSV19 Monoclonal Antibody Precursor
The journey to develop Felvizumab began with the identification of a murine (mouse) monoclonal antibody designated RSV19. thermofisher.comfishersci.be This precursor antibody was specifically generated to target the fusion (F) protein of the human respiratory syncytial virus (RSV). thermofisher.comfishersci.be The F protein is a critical component on the surface of the virus that facilitates its entry into host cells, making it a prime target for neutralizing antibodies. thermofisher.comfishersci.at The murine RSV19 antibody demonstrated the ability to bind to a specific epitope located between amino acids 417-432 of this conserved F protein. thermofisher.comthermofisher.comfishersci.at The development of monoclonal antibodies often starts with immunizing an animal, like a mouse, to elicit an immune response against a specific antigen, followed by the isolation of antibody-producing B cells to create hybridomas that produce a consistent and specific antibody. biorxiv.org
Rationale for Humanization of Therapeutic Antibodies
While murine antibodies are valuable tools for research and discovery, their direct use as therapeutic agents in humans is problematic. The primary reason for this is immunogenicity; the human immune system recognizes the murine antibody as a foreign protein. This can lead to the development of a human anti-mouse antibody (HAMA) response, which can neutralize the therapeutic antibody, reduce its efficacy, and potentially cause allergic or immune complex-mediated side effects.
To mitigate these issues, murine antibodies intended for clinical use are "humanized." frontiersin.org This process involves genetically engineering the antibody to replace most of the mouse-derived protein sequences with human sequences, making the antibody less likely to be recognized as foreign by the human immune system. frontiersin.orggoogleapis.com The goal is to retain the original antigen-binding specificity of the murine antibody while minimizing its immunogenic potential. nih.gov
Molecular Strategies for Humanization of RSV19 (e.g., Complementarity-Determining Region Grafting)
This compound was created through a humanization process utilizing a technique known as Complementarity-Determining Region (CDR) grafting. thermofisher.comthermofisher.comfishersci.begoogleapis.com The antigen-binding specificity of an antibody is determined by six hypervariable loops, three on the heavy chain and three on the light chain, known as CDRs. The less variable parts of the antibody are called framework regions (FRs).
The CDR grafting process for creating this compound involved:
Sequencing: The variable genes of the original murine RSV19 antibody were sequenced to identify the exact amino acid sequences of its CDRs.
Grafting: These murine CDR sequences were then molecularly inserted into the framework regions of a human antibody. thermofisher.comthermofisher.comfishersci.be Specifically, the CDRs from murine RSV19 were grafted into a human IgG1 heavy chain and a kappa (κ) light chain variable domain framework. thermofisher.comfishersci.befishersci.at
This technique effectively transfers the antigen-binding "head" of the mouse antibody onto a human antibody "body," creating a molecule that is approximately 90% human. nih.gov Sometimes, to fully recover the binding affinity of the original murine antibody, certain key residues in the human framework regions may need to be mutated back to the original murine residues. frontiersin.org
Antibody Isotype Selection (IgG1) and its Theoretical Implications for Biological Function
This compound was engineered as a human Immunoglobulin G1 (IgG1) isotype. antibodysystem.comsapphire-usa.comgentaur.com The selection of an antibody isotype is a critical decision in therapeutic antibody design, as the isotype determines the antibody's effector functions—how it interacts with other components of the immune system. Human antibodies have five main isotypes (IgG, IgA, IgM, IgE, and IgD), with IgG being further divided into four subclasses (IgG1, IgG2, IgG3, and IgG4). nih.gov
The IgG1 isotype was likely chosen for this compound for several key reasons:
Effector Functions: IgG1 is highly effective at mediating effector functions such as Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). nih.gov This means it can recruit immune cells (like natural killer cells) and the complement system to destroy virus-infected cells.
Favorable Characteristics: The IgG1 subclass generally exhibits favorable biopharmaceutical properties, including good stability and ease of production and purification. nih.gov
Half-life: IgG1 antibodies have a relatively long serum half-life, which is beneficial for a therapeutic agent.
The choice of the IgG1 isotype, therefore, endows this compound not only with the ability to neutralize the RSV virus by binding to its F protein but also with the potential to clear infected cells through powerful immune mechanisms.
| Property | Description | Reference |
|---|---|---|
| Precursor | Murine MAb RSV19 | antibodysystem.comthermofisher.comfishersci.be |
| Target | Fusion (F) protein of Respiratory Syncytial Virus (RSV) | thermofisher.comfishersci.be |
| Humanization Method | Complementarity-Determining Region (CDR) Grafting | thermofisher.comthermofisher.comfishersci.be |
| Isotype | Human IgG1, kappa (κ) | antibodysystem.comthermofisher.comsapphire-usa.com |
| Host Species | Humanized | antibodysystem.com |
Recombinant Expression Systems for Monoclonal Antibody Production in Research Settings
The production of complex therapeutic proteins like this compound relies on recombinant DNA technology and the use of various expression systems. evitria.com These systems use living cells as "factories" to manufacture the desired antibody in significant quantities. openaccessjournals.com For research-grade this compound, production has been noted in mammalian cell lines. antibodysystem.comthermofisher.com
The main types of expression systems include:
Bacterial Systems (e.g., E. coli): These are cost-effective and have fast growth rates. openaccessjournals.comrapidnovor.com However, they cannot perform the complex post-translational modifications (PTMs), such as glycosylation, that are crucial for the proper folding, stability, and function of many mammalian proteins, including antibodies. openaccessjournals.comgenscript.com
Yeast Systems (e.g., Pichia pastoris): Yeast systems can perform some PTMs and are relatively inexpensive, but their glycosylation patterns can differ from those in humans. openaccessjournals.com
Insect Cell Systems (e.g., Baculovirus-infected cells): These systems can produce large quantities of protein and perform more complex PTMs than yeast. abyntek.com
Mammalian Cell Systems (e.g., CHO, HEK293): These are the preferred systems for producing therapeutic antibodies because they can perform human-like PTMs, ensuring the antibody is correctly folded and functional. evitria.comrapidnovor.com Chinese Hamster Ovary (CHO) cells are used to produce over 70% of approved biotherapeutic proteins. rapidnovor.com Human Embryonic Kidney (HEK293) cells are also widely used due to their ease of handling and high protein production rates. evitria.comgenscript.com this compound for research use has been expressed in HEK293 cells. thermofisher.com
| Expression System | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Bacterial (e.g., E. coli) | Fast growth, cost-effective, easy to manipulate | Lacks complex post-translational modifications (PTMs) | openaccessjournals.comrapidnovor.com |
| Yeast (e.g., P. pastoris) | Efficient secretion, can perform some PTMs | Glycosylation patterns differ from humans | openaccessjournals.com |
| Insect (Baculovirus) | High yield, can express large proteins, complex PTMs | More complex and costly than bacterial/yeast systems | abyntek.com |
| Mammalian (e.g., CHO, HEK293) | Human-like PTMs, proper protein folding and function | Slower growth, more expensive, complex culture conditions | evitria.comrapidnovor.com |
Molecular and Cellular Mechanisms of Felvizumab Action
Identification and Characterization of RSV Fusion (F) Glycoprotein (B1211001) as the Molecular Target
The primary molecular target of Felvizumab is the Respiratory Syncytial Virus (RSV) Fusion (F) glycoprotein. genemedi.netcaymanchem.com The F protein is a critical component of the virus, essential for the fusion of the viral envelope with the host cell membrane, a pivotal step in the viral entry process. drugbank.commdpi.comstanford.edu This surface glycoprotein is also responsible for the formation of syncytia, which are large, multinucleated cells resulting from the fusion of infected cells with neighboring uninfected cells. antibodysociety.orgmdpi.com
The F protein is synthesized as an inactive precursor, F0, which is then cleaved by cellular proteases into two disulfide-linked subunits, F1 and F2. caymanchem.com This cleavage is necessary to make the protein fusion-competent. The mature F protein assembles into trimers on the viral surface. caymanchem.com Due to its indispensable role in viral infectivity and its relatively conserved nature among different RSV strains, the F protein is a major target for the development of antiviral therapies and vaccines. mdpi.comcrie.ru Monoclonal antibodies that bind to the F protein can inhibit viral entry and prevent the spread of the virus from cell to cell. mdpi.comnih.gov
Mapping of this compound Epitope(s) on the RSV F Protein
While the precise epitope of this compound on the RSV F protein is not extensively detailed in the provided search results, it is understood to bind to a specific antigenic site on the F protein. encyclopedia.pub For context, another well-characterized anti-RSV monoclonal antibody, Palivizumab, targets an epitope within amino acid residues 255 to 276. antibodysociety.org The development of monoclonal antibodies often involves identifying specific, conserved regions on the target protein that are crucial for its function.
The effectiveness of a monoclonal antibody against RSV is significantly enhanced if its target epitope is conserved across the two major subtypes, RSV-A and RSV-B. nih.govmdpi.com The F protein is notably more conserved between these subtypes than the other major surface glycoprotein, the G protein, with an amino acid identity of approximately 90%. caymanchem.commdpi.com This high degree of conservation makes the F protein an ideal target for broadly neutralizing antibodies. nih.govmdpi.com this compound has been shown to be effective against both RSV subtypes A and B, indicating that its epitope is located within a conserved region of the F protein. nih.govencyclopedia.pub The ability to neutralize both major subtypes is a critical attribute for any prophylactic or therapeutic agent intended for widespread use against RSV.
Biophysical Characterization of this compound-RSV F Protein Binding Affinity and Kinetics
Comparative studies have provided insights into the binding characteristics of this compound relative to other anti-RSV F antibodies. Palivizumab was found to be four to five times more effective than this compound in binding to the RSV F antigen. nih.govencyclopedia.pub The kinetics of antibody-antigen interaction, specifically the association rate (on-rate), has been identified as a dominant factor in determining the neutralization potency of antibodies targeting the F protein. nih.gov For instance, the higher affinity and enhanced potency of Motavizumab, a second-generation antibody, compared to Palivizumab are linked to an increased on-rate. nih.gov Conversely, viral escape from neutralization by Palivizumab is associated with a reduced on-rate of binding. nih.gov
Table 1: Comparative Efficacy of Anti-RSV Monoclonal Antibodies
| Antibody | Relative Antigen Binding Efficacy | Relative Neutralization and Fusion Inhibition |
|---|---|---|
| Palivizumab | 4-5x higher than this compound | 4-5x higher than this compound |
| This compound | Baseline | Baseline |
Data derived from comparative studies. nih.govencyclopedia.pub
Inhibition of Viral-Host Cell Membrane Fusion by this compound
A primary mechanism by which this compound neutralizes RSV is by inhibiting the fusion of the viral membrane with the host cell membrane. nih.govencyclopedia.pub This critical step in the viral life cycle is mediated by the F protein. mdpi.comstanford.edu Upon binding to the F protein, this compound likely induces conformational changes or sterically hinders the protein's ability to undergo the necessary structural rearrangements required for membrane fusion. uam.es By blocking this event, this compound effectively prevents the viral genome from entering the host cell, thus halting the infection at an early stage. wikipedia.org Studies have shown that Palivizumab, which targets a similar protein, is four to five times more effective than this compound at inhibiting this fusion process. nih.govencyclopedia.pub
Prevention of Syncytia Formation by this compound in In Vitro Cellular Models
In addition to blocking initial viral entry, this compound also plays a role in preventing the cell-to-cell spread of the virus, a process that leads to the formation of syncytia. epo.org Syncytia are a characteristic cytopathic effect of RSV infection in cell cultures and are also observed in the respiratory tracts of infected individuals. antibodysociety.orgmdpi.com The F protein expressed on the surface of an infected cell can mediate its fusion with adjacent healthy cells, allowing the virus to spread without being exposed to the host's humoral immune response. mdpi.com By binding to the F protein on infected cells, this compound can inhibit this cell-to-cell fusion, thereby limiting the spread of the infection and the associated cellular damage. mdpi.comnih.gov
Role of this compound in Neutralizing Viral Infectivity at the Cellular Level
The culmination of this compound's molecular interactions is the neutralization of viral infectivity. nih.govgenemedi.net This neutralization is a direct consequence of its ability to bind to the F protein and interfere with its essential functions. uam.es Comparative in vitro studies have demonstrated that while this compound is capable of neutralizing RSV, other antibodies like Palivizumab exhibit greater potency. nih.gov For example, the concentration of Palivizumab required for 50% inhibition of RSV was found to be 0.23 µg/mL, whereas for this compound it was 0.95 µg/mL. nih.gov This indicates that a higher concentration of this compound is needed to achieve the same level of viral neutralization as Palivizumab. nih.govencyclopedia.pub
Table 2: In Vitro Neutralization Potency against RSV
| Monoclonal Antibody | 50% Inhibitory Concentration (IC50) |
|---|---|
| Palivizumab | 0.23 µg/mL |
| This compound | 0.95 µg/mL |
Data from an in vitro study comparing the neutralizing activity of different monoclonal antibodies. nih.gov
Pre Clinical Efficacy and Comparative Biological Activity of Felvizumab
In Vitro Assays for RSV Neutralization by Felvizumab
The ability of this compound to neutralize RSV in a controlled laboratory setting was evaluated using several established assay types. These tests are crucial for determining the antibody's direct antiviral activity at a cellular level. Comparative studies have consistently shown that palivizumab is approximately four to five times more potent than this compound in neutralizing RSV and inhibiting its fusion mechanism. nih.govencyclopedia.pubindianpediatrics.netmybiosource.com
Plaque Reduction Neutralization Tests (PRNT) are considered a gold standard for measuring the titer of neutralizing antibodies. wikipedia.org This assay quantifies the ability of an antibody to prevent a virus from forming plaques, which are localized areas of cell death in a cultured cell monolayer. wikipedia.orgbioagilytix.com In these tests, a standardized amount of RSV is mixed with varying dilutions of the antibody before being added to susceptible host cells. The reduction in the number of plaques compared to a control without the antibody indicates the neutralization potency. wikipedia.org
Research findings from PRNT assays demonstrated a measurable, though comparatively lower, efficacy for this compound. The concentration required to achieve a 50% inhibition of RSV (IC50) was determined to be 0.95 µg/mL for this compound. nih.gov This is in contrast to palivizumab, which achieved the same level of inhibition at a lower concentration of 0.23 µg/mL, indicating higher potency. nih.gov
| Compound | Plaque Reduction Neutralization (IC50) |
| This compound | 0.95 µg/mL |
| Palivizumab | 0.23 µg/mL |
| RSV-IGIV | 9.26 µg/mL |
| Data sourced from comparative studies on RSV-neutralizing antibodies. nih.gov |
Microneutralization assays are a higher-throughput alternative to traditional PRNT for quantifying neutralizing antibodies. plos.orgnih.gov These assays also measure the ability of an antibody to prevent viral infection of cells but are performed in a microplate format, allowing for the testing of numerous samples simultaneously. researchgate.net The level of viral infection is typically detected through methods like immunostaining or reporter gene expression. nih.govresearchgate.net
In microneutralization assays, this compound demonstrated an effective concentration (EC50) value of 0.49 ± 0.37 μg/mL for neutralizing RSV. app17.com
| Compound | Microneutralization Assay (EC50) |
| This compound | 0.49 ± 0.37 μg/mL |
| Data from in vitro analysis of this compound. app17.com |
RSV infects host cells by fusing its envelope with the cell membrane, a process mediated by the viral fusion (F) protein. indianpediatrics.net Cell-based fusion inhibition assays are designed to specifically measure an antibody's ability to block this critical step of viral entry. nih.gov These assays often involve co-culturing cells expressing the RSV F protein with target cells and quantifying the degree of cell-to-cell fusion (syncytia formation) in the presence of the antibody. biorxiv.org
Studies have shown that this compound can inhibit RSV-mediated fusion. An EC50 value of 0.95 ± 0.13 μg/mL was reported for this compound in a fusion inhibition assay. app17.com However, consistent with other in vitro findings, palivizumab was found to be four to five times more effective at inhibiting this fusion process. nih.govencyclopedia.pub
| Compound | Fusion Inhibition Assay (EC50) |
| This compound | 0.95 ± 0.13 μg/mL |
| Data from in vitro functional analysis of this compound. app17.com |
Microneutralization Assays
In Vivo Efficacy Studies in Animal Models of RSV Infection
To assess the protective efficacy of this compound in a living organism, researchers utilized animal models that mimic human RSV infection. These studies are vital for understanding how the in vitro activity of an antibody translates to a more complex biological system.
The cotton rat (Sigmodon hispidus) is widely regarded as the most suitable small animal model for studying RSV infection. mdpi.com This is because the animals are permissive to human RSV, and the resulting infection displays many pathological features observed in humans. mdpi.com This model has been instrumental in the pre-clinical development and evaluation of RSV vaccines and antibody therapies, accurately predicting the success of prophylactic treatments like palivizumab. nih.gov
In vivo studies using the cotton rat model confirmed that this compound is effective against both A and B subtypes of RSV. nih.govencyclopedia.pub The primary measure of efficacy in these studies is the reduction of viral titers in the lungs and nasal passages of the infected animals. mdpi.com
While both this compound and palivizumab demonstrated the ability to significantly reduce viral loads in the respiratory tissues of cotton rats, there was a clear difference in their potency. nih.govencyclopedia.pub To achieve a level of protection and viral load reduction similar to that of palivizumab, two- to four-fold higher doses of this compound were required. nih.govencyclopedia.pub For instance, prophylactic treatment with palivizumab at a dose of 2.5 mg/kg resulted in a 99% reduction of RSV titers in the lungs of cotton rats. nih.gov this compound required substantially higher concentrations to produce a comparable therapeutic effect.
Assessment of RSV-Induced Pathological Changes in Animal Lungs
Animal models are crucial for understanding the potential therapeutic effects of antiviral agents. In the context of RSV, these models aim to replicate the hallmark pathological changes seen in human infants, such as bronchiolitis and bronchopneumonia. nih.gov Studies involving animal models, such as cotton rats and mice, have been instrumental in evaluating the in vivo efficacy of monoclonal antibodies like this compound. encyclopedia.pubnih.govnih.gov
Pathological features examined in these models typically include:
Bronchiolitis: Inflammation of the small airways (bronchioles). nih.govmdpi.com
Peribronchiolar and perivascular inflammation: Infiltration of inflammatory cells around the bronchioles and blood vessels. mdpi.comfrontiersin.org
Alveolitis: Inflammation of the alveoli. biorxiv.org
Epithelial cell damage: Sloughing and necrosis of the cells lining the airways. nih.gov
Mucus production: Increased secretion of mucus in the airways. nih.gov
While specific data on the direct assessment of this compound's impact on these individual pathological markers in animal lungs is limited in the available literature, comparative studies provide indirect evidence of its activity. The primary measure of efficacy in these pre-clinical studies is often the reduction of viral titers in the lungs. indianpediatrics.neteuropa.eu Although both this compound and Palivizumab were found to be effective against RSV subtypes A and B in the cotton rat model, the required dosage for similar protection varied, suggesting differences in their ability to mitigate viral load and, consequently, the associated lung pathology. encyclopedia.pubnih.gov
Comparative Pre-clinical Analysis of this compound with Other RSV F-protein Antibodies (e.g., Palivizumab)
A direct comparison with Palivizumab, the first licensed monoclonal antibody for RSV prophylaxis, provides a benchmark for evaluating this compound's pre-clinical profile. nih.govindianpediatrics.net
Relative Binding Affinities and Neutralizing Potency In Vitro
In vitro studies are fundamental to understanding the intrinsic antiviral activity of an antibody. These assays measure the antibody's ability to bind to the RSV fusion (F) protein and neutralize the virus, preventing it from infecting cells.
Comparative studies have consistently shown that Palivizumab exhibits superior in vitro activity compared to this compound. encyclopedia.pubnih.gov Palivizumab was found to be four- to five-fold more effective than this compound in binding to the RSV antigen, neutralizing the virus, and inhibiting the fusion process that allows the virus to enter host cells. encyclopedia.pubnih.govindianpediatrics.net
One study reported the 50% inhibitory concentration (IC50) for RSV neutralization to be 0.95 µg/mL for this compound, compared to 0.23 µg/mL for Palivizumab, highlighting Palivizumab's greater potency. nih.gov
Table 1: In Vitro Neutralizing Potency of RSV F-protein Antibodies
| Antibody | 50% Inhibitory Concentration (IC50) |
|---|---|
| This compound | 0.95 µg/mL nih.gov |
| Palivizumab | 0.23 µg/mL nih.gov |
Comparative Efficacy in Animal Models (e.g., Dosing Requirements for Equivalent Protection)
The differences observed in vitro translated to the in vivo setting. In the cotton rat model, a well-established animal model for RSV research, both this compound and Palivizumab demonstrated efficacy against both RSV subtypes A and B. encyclopedia.pubnih.govnih.gov However, to achieve a similar level of protection, two- to four-fold higher doses of this compound were required compared to Palivizumab. encyclopedia.pubnih.gov This indicates that a higher concentration of this compound is needed in the body to exert the same protective effect as Palivizumab.
Table 2: Comparative Dosing for Equivalent Protection in Cotton Rat Model
| Antibody | Relative Dose for Equivalent Protection |
|---|---|
| This compound | 2-4x higher than Palivizumab encyclopedia.pubnih.gov |
| Palivizumab | Baseline |
Analysis of Epitope Differences Contributing to Functional Disparities
The RSV F-protein is the primary target for neutralizing antibodies. who.intfrontiersin.org It exists in two main conformations: a metastable pre-fusion (pre-F) form and a stable post-fusion (post-F) form. frontiersin.orgmdpi.com The specific region on the F-protein to which an antibody binds is known as its epitope.
Palivizumab binds to a specific epitope within antigenic site II on the F-protein. mdpi.commdpi.com This site is present on both the pre-fusion and post-fusion conformations of the F protein. mdpi.com The precise epitope targeted by this compound is not as extensively documented in the readily available literature, but it is also directed against the F protein. nih.govindianpediatrics.net
The differences in binding affinity and neutralizing potency between this compound and Palivizumab strongly suggest that they either bind to different epitopes or interact with the same epitope in a way that results in varied functional outcomes. The higher potency of Palivizumab could be attributed to its binding to an epitope that is more critical for the viral fusion process or that is more readily accessible on the viral surface.
Mechanisms Underlying Differential Pre-clinical Efficacy Among RSV F-protein Antibodies
The disparity in pre-clinical efficacy between this compound and Palivizumab can be attributed to several key molecular and functional differences.
The primary driver of differential efficacy appears to be the binding affinity of the antibody for the RSV F-protein. nih.gov A higher affinity, as seen with Palivizumab, generally correlates with more potent neutralization. encyclopedia.pubnih.gov This stronger binding can more effectively block the F-protein from undergoing the conformational changes necessary for viral entry into the host cell.
The specific epitope targeted by the antibody is also critical. Antibodies that bind to highly conserved and functionally important regions of the F-protein are likely to have broader and more potent neutralizing activity. who.int While both this compound and Palivizumab target the F-protein, subtle differences in their binding sites can lead to significant variations in their ability to inhibit viral function.
Furthermore, the on-rate (K_on) of antibody binding, which is the speed at which the antibody binds to its target, has been shown to be a dominant factor in neutralization potency for antibodies targeting antigenic site A of the RSV F protein. nih.gov It is plausible that Palivizumab possesses a faster on-rate compared to this compound, contributing to its superior neutralizing activity.
Pharmacological Characterization of Felvizumab in Pre Clinical Systems
Pre-clinical Pharmacokinetics in Animal Models
Pharmacokinetic studies of Felvizumab were conducted in several non-human species, including rats, cynomolgus macaques, and infant baboons, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov These studies were crucial in predicting the antibody's behavior in humans.
Absorption and Distribution Profiles
Following intravenous administration in rats and monkeys, this compound exhibited a biphasic decline in plasma concentration. nih.gov The distribution of the antibody was found to be greater than the blood volume but significantly less than the total extracellular water. oup.com
In cotton rats, a well-established model for RSV infection, the concentration of this compound in lung lavages was determined to be approximately 1% of the concentration found in the serum, indicating limited but significant distribution to the primary site of infection. nih.gov
Serum Half-life and Clearance Mechanisms in Non-Human Species
The serum half-life of this compound varied across the species studied. After intravenous administration, the terminal phase half-life was approximately 11 days in rats and ranged from 21 to 24 days in cynomolgus macaques. nih.gov In a study involving infants and young children, the mean half-life was observed to be 32.5 days. asm.org
Plasma clearance was estimated to be 0.3 ml/hr/kg in rats and between 0.1 to 0.2 ml/hr/kg in monkeys. nih.gov These low clearance values are characteristic of monoclonal antibodies and contribute to their long half-life.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Rat | Cynomolgus Macaque |
|---|---|---|
| Terminal Half-life | 11 days | 21-24 days |
| Plasma Clearance | 0.3 ml/hr/kg | 0.1-0.2 ml/hr/kg |
| Bioavailability (IM/SC) | ≥ 82% | ≥ 82% |
Data sourced from a preclinical evaluation of RSHZ19. nih.gov
Bioavailability Considerations in Animal Models
The bioavailability of this compound following extravascular (subcutaneous or intramuscular) administration was found to be high in both rats and monkeys, at 82% or greater. nih.gov Absorption from the injection site was rapid relative to the antibody's elimination. nih.gov Furthermore, pharmacokinetic studies in macaques showed no significant evidence of nonlinearity over a wide dose range (1-200 mg/kg), suggesting that the absorption and clearance processes are not saturated within this range. nih.gov
Pre-clinical Pharmacodynamics in Animal Models
The pharmacodynamic properties of this compound were primarily assessed in the cotton rat model of RSV infection, focusing on its ability to reduce viral replication and associated lung pathology.
Relationship Between Antibody Concentrations and Viral Load Reduction
Studies in cotton rats demonstrated a clear dose-dependent effect of this compound on RSV replication. Prophylactic administration of a 10 mg/kg dose 24 hours before infection with either RSV subtype A or B resulted in a reduction of lung viral titers to below detectable levels, which is a decrease of more than 2.3 log10. nih.gov When administered therapeutically, 96 hours after infection, the antibody still produced a significant reduction in lung virus titers of at least a 2.0 log10 reduction. nih.gov
A protective serum-neutralizing titer in these animals was determined to be 1:32, which corresponded to a this compound concentration of approximately 40 µg/mL. nih.gov Comparative studies, however, indicated that palivizumab was four to five times more potent than this compound at neutralizing RSV. encyclopedia.pubmdpi.comnih.gov Consequently, achieving similar levels of protection in the cotton rat model required two- to four-fold higher doses of this compound compared to palivizumab. encyclopedia.pub
Table 2: Prophylactic Efficacy of this compound in the Cotton Rat Model
| Dose (Administered 24h Pre-Infection) | Lung Virus Titer Reduction (RSV Subtype A or B) |
|---|---|
| 10 mg/kg | > 2.3 log10 (to below detectable levels) |
Data from a study evaluating the protective efficacy of RSHZ19. nih.gov
Impact on Immunological Markers in Infected Animal Models
The primary immunological marker assessed in preclinical studies was the antibody's ability to mitigate virus-induced lung inflammation. The degree of lung histopathology in this compound-treated cotton rats was found to be directly proportional to the lung virus titer and inversely proportional to the administered dose of the antibody. nih.gov Importantly, these studies showed no evidence of exacerbated respiratory disease in the lungs of animals that received the monoclonal antibody, a critical safety consideration for RSV therapeutics. nih.gov
Advanced Research Methodologies and Techniques Utilized in Felvizumab Studies
Recombinant DNA Technology and Gene Expression for Antibody Production
The production of felvizumab relies on recombinant DNA (rDNA) technology, a cornerstone of modern biotechnology. evitria.comvajiramandravi.com This process involves the manipulation of genetic material to create DNA sequences that would not otherwise be found in nature. wikipedia.org In the context of this compound, the genes encoding the specific antibody are inserted into a suitable expression vector, such as a plasmid. wikipedia.orggenome.gov This recombinant vector is then introduced into a host cell, often mammalian cells like Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) cells, which are chosen for their ability to correctly fold and modify complex proteins like antibodies. wikipedia.org
Once inside the host cell, the engineered DNA is replicated, transcribed into messenger RNA, and translated into the this compound protein. wikipedia.orgbyjus.com This technology allows for the large-scale production of a consistent and highly specific monoclonal antibody. vajiramandravi.com The use of rDNA technology is crucial for generating the quantities of this compound required for preclinical and clinical research.
Affinity Chromatography for Antibody Purification and Characterization
Following production in host cells, this compound must be purified from the complex mixture of cellular components and culture medium. sigmaaldrich.com Affinity chromatography is a highly effective and widely used method for this purpose. gbiosciences.combio-rad.com This technique leverages the specific binding interaction between a molecule and a ligand that is immobilized on a solid support or matrix. thermofisher.com
For antibody purification, a common approach is to use Protein A or Protein G, which are bacterial proteins that have a high affinity for the Fc region of many antibodies, including immunoglobulins like this compound. sigmaaldrich.comgbiosciences.com The crude mixture containing this compound is passed through a column packed with beads coated with Protein A or G. This compound binds specifically to the ligand, while other proteins and impurities are washed away. thermofisher.com The bound antibody is then eluted from the column by changing the buffer conditions, such as lowering the pH, which disrupts the binding interaction. gbiosciences.com This process yields a highly purified and concentrated solution of this compound, which is essential for its use in further studies and as a potential therapeutic. sigmaaldrich.comepo.org
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Binding Kinetics
Understanding the binding characteristics of this compound to its target is critical for evaluating its potential efficacy. Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are two powerful, label-free technologies used to study biomolecular interactions in real-time. sartorius.comyoutube.com
Surface Plasmon Resonance (SPR) monitors interactions by detecting changes in the refractive index at the surface of a sensor chip. youtube.comcriver.com In a typical SPR experiment, the target antigen for this compound is immobilized on the sensor chip. A solution containing this compound is then flowed over the surface. The binding of this compound to the antigen causes a change in mass on the sensor surface, which alters the refractive index and is detected as a response. youtube.combio-rad.com By analyzing the rate of association (ka) during the binding phase and the rate of dissociation (kd) during the washout phase, the equilibrium dissociation constant (KD) can be calculated. criver.combio-rad.com The KD value is a measure of the binding affinity, with a lower KD indicating a stronger interaction. google.com
Biolayer Interferometry (BLI) is another optical technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. harvard.edusartorius.com In a BLI experiment, this compound can be immobilized on the biosensor tip, which is then dipped into a solution containing the antigen. harvard.edu The binding of the antigen to the antibody on the tip causes a shift in the interference pattern, which is monitored in real-time. sartorius.com Similar to SPR, BLI provides data on association (ka) and dissociation (kd) rates, allowing for the determination of the binding affinity (KD). sartorius.comharvard.edu BLI is particularly well-suited for high-throughput screening due to its fluidics-free design and use of disposable biosensors. sartorius.comspringernature.com
| Feature | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) |
|---|---|---|
| Principle | Measures changes in refractive index on a sensor chip surface. youtube.comcriver.com | Measures changes in the interference pattern of light reflected from a biosensor tip. harvard.edusartorius.com |
| Key Parameters Measured | Association rate (ka), Dissociation rate (kd), Affinity (KD). criver.combio-rad.com | Association rate (ka), Dissociation rate (kd), Affinity (KD). sartorius.comharvard.edu |
| Advantages | High sensitivity, provides detailed kinetic information. youtube.com | High-throughput, fluidics-free, uses disposable biosensors. sartorius.comspringernature.com |
| Sample Type | Can be used with purified samples or complex mixtures. youtube.comcytivalifesciences.com | Can be used with purified samples or complex mixtures like cell culture supernatants. sartorius.com |
Cryo-Electron Microscopy and X-ray Crystallography for Structural Analysis of Antibody-Antigen Complexes
To understand the precise mechanism of action of this compound, it is crucial to determine the three-dimensional structure of the antibody in complex with its antigen. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are the primary techniques used for this high-resolution structural analysis. creative-biostructure.comxenocs.com
X-ray crystallography is a technique that has been instrumental in determining the atomic-level structure of many protein-protein complexes. xenocs.com The process involves crystallizing the this compound-antigen complex, which can be a challenging step. creative-biostructure.com Once suitable crystals are obtained, they are exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. creative-biolabs.com By analyzing this pattern, scientists can calculate the electron density and build a detailed three-dimensional model of the antibody-antigen interaction, revealing the specific amino acid residues involved in binding (the epitope). creative-biostructure.comcreative-biolabs.com
Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative and complementary technique to X-ray crystallography, particularly for large and flexible complexes that are difficult to crystallize. nih.govspringernature.com In cryo-EM, a purified sample of the this compound-antigen complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. nih.gov A transmission electron microscope is then used to take thousands of two-dimensional images of the randomly oriented complexes. researchgate.net These images are then computationally processed and combined to reconstruct a three-dimensional model of the complex. springernature.comnih.gov Recent advances in detector technology and image processing have enabled cryo-EM to achieve near-atomic resolution for many biological macromolecules. nih.gov
Development and Validation of High-Throughput Screening Assays for Neutralizing Activity
A key function of an antiviral antibody like this compound is its ability to neutralize the virus, preventing it from infecting host cells. To efficiently screen and characterize the neutralizing capacity of this compound, high-throughput screening (HTS) assays are developed and validated. nih.gov These assays are designed to test a large number of samples quickly and reliably. nih.gov
One common approach is the use of cell-based assays that measure the inhibition of viral infection. nih.gov This can involve using reporter viruses, which are genetically engineered to express a reporter gene (like luciferase or green fluorescent protein) upon successful infection of cells. biorxiv.org In the presence of a neutralizing antibody like this compound, viral entry is blocked, leading to a decrease in the reporter signal. The potency of the antibody is often expressed as the concentration that inhibits 50% of the viral activity (IC50). biorxiv.org
Another HTS method is the surrogate virus neutralization test (sVNT), which often uses an ELISA-based format. moleculardevices.com This assay can measure the ability of an antibody to block the interaction between a viral protein (like the RSV fusion protein) and its host cell receptor. moleculardevices.com These HTS assays are crucial for the initial discovery and subsequent optimization of neutralizing antibodies, allowing for the rapid identification of potent candidates like this compound. nih.govmdpi.com
Implications and Future Directions for Antiviral Monoclonal Antibody Research Derived from Felvizumab Studies
Insights into the Evolution of RSV F-protein and Immune Escape Mechanisms in Research Contexts
The RSV F-protein is the primary target for neutralizing antibodies and, consequently, a focal point for immune-driven selection pressure. While considered more conserved than the attachment (G) glycoprotein (B1211001), the F-protein still exhibits genetic variability that can lead to immune evasion. mdpi.comseq.es Studies on monoclonal antibodies targeting the F-protein have been instrumental in identifying these escape mechanisms.
Immune pressure from the host can drive the selection of RSV variants with mutations in key antigenic sites of the F-protein. seq.esnih.gov These mutations can alter the protein's conformation, reducing or eliminating the binding affinity of specific antibodies. For instance, research has shown that even single amino acid substitutions within or near antibody binding sites can confer resistance. nih.gov While specific escape mutations for Felvizumab are not extensively documented in publicly available research, the principles observed with other F-protein-targeting antibodies like Palivizumab and the more recent Nirsevimab are directly applicable. Sporadic RSV strains have been identified with mutations that allow them to escape neutralization by these clinical antibodies. nih.gov
This continuous evolution underscores the challenge for monoclonal antibody therapies, as a single targeted epitope can be lost, rendering the therapy less effective. This has led researchers to understand that the ideal antibody target is a highly conserved region, critical for viral function and less prone to mutation. The study of how different genotypes and strains of RSV react to various antibodies has demonstrated that viral genetics significantly impact host immunity and therapeutic efficacy. nih.gov
Table 1: Key Antigenic Sites of RSV F-Protein and Relevance to Immune Escape
| Antigenic Site | Location on F-Protein | Significance in Antibody Research |
|---|---|---|
| Site Ø | Apex of the pre-fusion F protein | Target for highly potent pre-fusion specific antibodies. scispace.com |
| Site I | F1 subunit | Target for some neutralizing antibodies. |
| Site II | F1 subunit, near fusion peptide | Target for Palivizumab; mutations in this site (e.g., N276S) can affect neutralization. nih.gov |
| Site IV | F2 subunit | Another target for neutralizing antibodies. |
This table provides an interactive overview of the primary antigenic sites on the RSV F-protein targeted by monoclonal antibodies.
Challenges and Successes in Monoclonal Antibody Engineering for Enhanced Potency
The development of therapeutic monoclonal antibodies is a multi-stage process of discovery, engineering, and optimization. nih.gov The experiences with this compound and Palivizumab highlight both the challenges and successes of this process. A significant challenge is achieving high potency, which encompasses strong antigen binding, effective neutralization, and inhibition of viral functions like cell-to-cell fusion. nih.gov
A comparative pre-clinical study revealed that Palivizumab was four- to five-fold more effective than this compound in antigen binding, virus neutralization, and fusion inhibition assays. nih.gov This difference in intrinsic biological activity likely contributed to their divergent clinical outcomes and demonstrates that subtle differences in antibody design and epitope targeting can have profound effects on potency.
Despite the challenges, antibody engineering has seen remarkable successes. A key advancement has been the ability to modify the Fc region of an antibody to extend its serum half-life. nih.gov The "YTE" mutation (M252Y/S254T/T256E) is a prime example of an Fc modification that increases binding to the neonatal Fc receptor (FcRn), slowing the antibody's clearance from the body. creative-diagnostics.com This engineering allows for less frequent dosing, a critical factor for prophylactic treatments in infants. While this compound was developed prior to the widespread implementation of such technologies, subsequent antibodies like Motavizumab (an affinity-matured version of Palivizumab) and Nirsevimab have incorporated these advances to achieve extended half-lives. creative-diagnostics.comnih.gov
Advancements in Understanding RSV Pathobiology Through Antibody Targeting Studies
Studies involving F-protein-targeting antibodies like this compound have been fundamental to understanding RSV pathogenesis. The F-protein is essential for the virus to enter host cells by mediating the fusion of the viral envelope with the cell membrane. caymanchem.com By developing antibodies that block this protein, researchers could directly probe its function.
The ability of these antibodies to neutralize the virus and inhibit syncytia formation (the fusion of infected cells into large, multinucleated cells) in laboratory settings provided direct evidence of the F-protein's central role in viral spread and cytotoxicity. seq.esnih.gov Syncytia formation is a hallmark of severe RSV disease, and its inhibition is a key mechanism of action for prophylactic antibodies. seq.es The observation that the potency of fusion inhibition in pre-clinical models correlated with protective efficacy underscored the importance of this pathogenic process. nih.gov
Furthermore, the discovery that the F-protein exists in two main conformations—a metastable pre-fusion (pre-F) state and a stable post-fusion (post-F) state—was a monumental leap in understanding RSV pathobiology. mdpi.com This insight, which emerged after the initial development of this compound and Palivizumab, revealed that the pre-F conformation is the primary target of the most potent neutralizing antibodies. scispace.comnih.gov This has since revolutionized RSV vaccine and antibody design.
Conceptual Frameworks for Next-Generation Passive Immunization Strategies Against RSV
Lessons learned from first-generation antibodies like this compound have been pivotal in shaping the conceptual frameworks for new and improved passive immunization strategies. The limited potency and need for monthly dosing of early antibodies created a clear need for more effective and convenient solutions. nih.govscielo.br
Key conceptual shifts include:
Targeting the Pre-fusion F-Protein: The realization that the pre-F conformation elicits a much stronger neutralizing antibody response has become a central dogma in modern RSV immunoprophylaxis design. mdpi.comnih.gov Next-generation antibodies, such as Nirsevimab, are specifically designed to bind with high affinity to conserved epitopes on the pre-F protein, resulting in significantly greater potency than antibodies targeting the post-fusion form. nih.gov
Half-Life Extension: To overcome the need for frequent injections throughout the RSV season, the integration of Fc modifications to extend antibody half-life is now a standard approach. scielo.brnih.gov The goal is to provide season-long protection with a single dose, improving convenience and adherence. nih.gov
Maternal Immunization: An alternative passive immunization strategy involves vaccinating pregnant women to boost their anti-RSV antibodies, which are then transferred to the fetus across the placenta. nih.govnih.gov This provides protection to the infant from birth, covering the most vulnerable period. The development of stable pre-F protein subunit vaccines has made this a successful strategy. mdpi.com
Role of Comparative Pre-clinical Research in Informing Drug Development Pathways
The drug development process relies on a structured sequence of pre-clinical and clinical trials to ensure safety and efficacy. profil.comesmo.org Pre-clinical research is the foundational stage where preliminary efficacy, toxicity, and pharmacokinetic data are generated through in vitro (cell culture) and in vivo (animal) models. profil.comreprocell.com
The history of this compound and Palivizumab serves as a powerful case study on the importance of comparative pre-clinical research. nih.govnih.gov Head-to-head studies in the laboratory directly compared the biological activities of these two antibodies before large-scale clinical trials were completed. nih.gov These studies demonstrated that Palivizumab had a significant advantage in its ability to neutralize the virus and block cell fusion. This pre-clinical data provided a strong rationale for its superior performance in clinical settings and informed the decision-making process for further development. nih.gov Such comparative studies are critical for selecting the most promising drug candidates to advance into costly and time-consuming clinical trials, optimizing the chances of success. fda.gov
Table 2: Pre-clinical Comparative Efficacy of this compound vs. Palivizumab
| Parameter | This compound (RSHZ19) | Palivizumab | Implication |
|---|---|---|---|
| Antigen Binding | Lower Affinity | 4- to 5-fold Higher Affinity | Higher affinity can lead to more effective target engagement. |
| Virus Neutralization | Less Effective | 4- to 5-fold More Effective | Directly correlates with the ability to prevent infection. nih.gov |
| Fusion Inhibition | Less Potent | 4- to 5-fold More Potent | Crucial for preventing cell-to-cell spread and lung damage. nih.gov |
| In Vivo Protection (Cotton Rat Model) | Effective | Required 2- to 4-fold lower dose for similar protection | Higher in vivo potency translates to potentially lower clinical doses. nih.gov |
This interactive table summarizes the key pre-clinical differences that signaled the higher potential of Palivizumab over this compound.
Potential for Combination Therapies and Novel Delivery Systems in Pre-clinical Settings
Looking forward, pre-clinical research continues to explore innovative strategies to combat RSV, including combination therapies and novel delivery systems. While not a focus during this compound's development, these areas are now active fields of investigation.
In a pre-clinical context, combination therapies could involve using two or more monoclonal antibodies that target different, non-overlapping epitopes on the F-protein. This approach could reduce the likelihood of immune escape by viral mutants. Another strategy is to combine a monoclonal antibody with a small-molecule antiviral drug, potentially leading to a synergistic effect where the antibody prevents viral entry and the drug inhibits replication inside the cell. googleapis.com
Research into novel delivery systems aims to improve the administration and effectiveness of antibody therapies. googleapis.comnih.gov This includes developing formulations that are more stable or allow for different routes of administration, such as inhalation to deliver the antibody directly to the respiratory tract. While still largely in the exploratory and pre-clinical phases, these concepts represent the next frontier in the fight against RSV, building on the foundational knowledge gained from early antibody programs. beacon-intelligence.com
Q & A
Q. What experimental models are most appropriate for evaluating Felvizumab’s neutralization efficacy against RSV?
this compound’s antiviral activity has been assessed using a combination of in vitro assays (e.g., virus neutralization, fusion inhibition) and in vivo models such as the cotton rat model. These models help quantify binding affinity to the RSV F protein and predict clinical efficacy. For instance, palivizumab, a related anti-RSV mAb, demonstrated superior potency in cotton rat models compared to this compound, correlating with its clinical success . Researchers should prioritize models that replicate human RSV pathology and allow direct comparison with existing mAbs.
Q. How can researchers design experiments to validate this compound’s epitope specificity?
Epitope mapping requires techniques like X-ray crystallography or surface plasmon resonance (SPR) to resolve structural interactions between this compound and the RSV F protein. Comparative studies with palivizumab, which targets the same antigenic site (site A), revealed differences in binding kinetics and neutralization potency despite structural similarities. Including competitive binding assays with other RSV mAbs can clarify epitope accessibility and functional redundancy .
Q. What are the critical parameters for optimizing this compound’s formulation in preclinical studies?
Key factors include pH stability , aggregation propensity , and storage conditions (e.g., lyophilization vs. liquid formulations). For example, Bevacizumab (another mAb) ELISA protocols emphasize maintaining sterility and avoiding repeated freeze-thaw cycles to preserve antibody integrity, which can be adapted for this compound .
Advanced Research Questions
Q. Why did this compound fail in Phase III trials despite targeting the same RSV F protein as palivizumab?
While both mAbs bind to the RSV F protein’s site A, This compound exhibited lower neutralization titers (10-fold less potent than palivizumab in vitro) and reduced fusion inhibition. This disparity was attributed to subtle differences in epitope orientation and binding kinetics, which were only detectable through high-resolution structural analysis . Researchers should integrate biophysical assays (e.g., cryo-EM) early in development to identify such limitations.
Q. How can contradictory data between in vitro and in vivo studies of this compound be reconciled?
this compound’s failure in clinical trials despite promising preclinical data highlights the need for translational biomarkers . For example, cotton rat models showed partial efficacy, but this did not translate to human trials. Researchers should cross-validate findings using humanized animal models or ex vivo human airway epithelial cultures to better predict clinical outcomes .
Q. What lessons from this compound’s development inform the design of next-generation anti-RSV mAbs?
this compound’s discontinuation underscores the importance of epitope prioritization and functional potency metrics . Motavizumab, a derivative of palivizumab, achieved enhanced neutralization by targeting a subregion of site A with higher affinity. Researchers should employ deep mutational scanning to identify escape mutants and refine mAb candidates .
Methodological Recommendations
- For Structural Studies : Use cryo-EM to resolve this compound-RSV F protein complexes at near-atomic resolution .
- For Clinical Translation : Incorporate pharmacodynamic biomarkers (e.g., nasal viral load) in early-phase trials to bridge preclinical and clinical data gaps .
- For Data Reproducibility : Follow protocols from established mAb studies (e.g., Bevacizumab ELISA Kit) for standardization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
